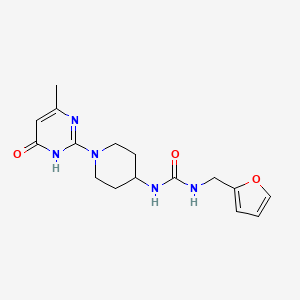![molecular formula C19H13F2N5OS B2489823 N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide CAS No. 852374-64-2](/img/structure/B2489823.png)
N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research into N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide-like compounds involves exploring their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential biological and pharmacological activities, which are attributed to their complex heterocyclic structures.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For example, the synthesis of related triazolopyridazine compounds involves reacting specific amidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones, which are further modified through cyclization and substitution reactions to introduce desired functional groups (J. Medwid et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic techniques (IR, NMR, LC-MS) and X-ray crystallography. These analyses provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For instance, the structural elucidation of a triazolopyridazine derivative was confirmed through comprehensive spectroscopic techniques and X-ray crystallography, highlighting the importance of these methods in understanding compound structures (Hamdi Hamid Sallam et al., 2021).
Aplicaciones Científicas De Investigación
Anticancer Applications
N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide and its derivatives have been explored for their potential in cancer treatment. For example, a modified form of the compound, with the acetamide group replaced by an alkylurea moiety, demonstrated potent anticancer effects, exhibiting significant antiproliferative activities against various human cancer cell lines. These modifications have been shown to retain the compound's inhibitory activity against PI3Ks and mTOR while dramatically reducing its acute oral toxicity, indicating their potential as effective anticancer agents with lower side effects (Wang et al., 2015).
Antiviral Activity
Some derivatives of the compound have shown promise as antiviral agents, particularly against the hepatitis-A virus (HAV). Specific derivatives demonstrated significant virus count reduction in plaque reduction infectivity assays, indicating their potential as antiviral treatments (Shamroukh & Ali, 2008).
Structural and Material Studies
The compound and its derivatives have also been studied for their structural characteristics. For instance, a series of derivatives underwent oxidative intramolecular cyclization, revealing interesting molecular structures and interactions. Such compounds were characterized by various spectroscopic techniques and screened for cytotoxic activity, although without significant activity. This kind of research is crucial for understanding the molecular properties and potential applications of the compound in various fields (Aggarwal et al., 2019).
Antioxidant Properties
Derivatives of the compound have been investigated for their antioxidant properties. In one study, triazolo-thiadiazoles were assessed through spectrophotometric methods and lipid peroxide assays, exhibiting potent antioxidant activity. This indicates potential applications in mitigating oxidative stress-related conditions or in developing treatments that require antioxidant properties (Sunil et al., 2010).
Mecanismo De Acción
Fluorophenyl Compounds
The presence of fluorine atoms in phenyl rings (fluorophenyl groups) is common in many pharmaceuticals and agrochemicals . Fluorine can enhance the bioactivity of these compounds due to its unique properties, such as high electronegativity and small size.
Triazolo Pyridazine Compounds
The triazolo pyridazine moiety is a nitrogen-rich heterocyclic structure that is found in various bioactive compounds. These structures can interact with various biological targets through hydrogen bonding and other interactions, potentially leading to various biological effects .
Sulfanyl Acetamide Compounds
Sulfanyl acetamide groups are found in various bioactive compounds. They can act as bioisosteres for certain functional groups, potentially modifying the compound’s interaction with its targets .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-13-4-1-3-12(9-13)19-24-23-16-7-8-18(25-26(16)19)28-11-17(27)22-15-6-2-5-14(21)10-15/h1-10H,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOMGLFJRXTWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

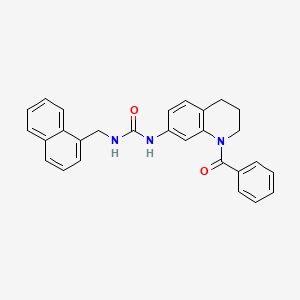

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)
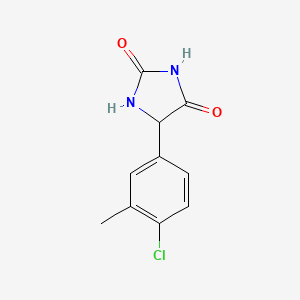

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
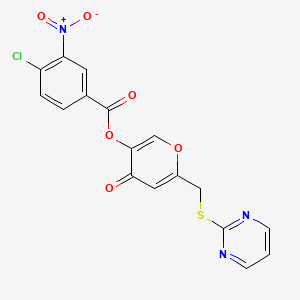
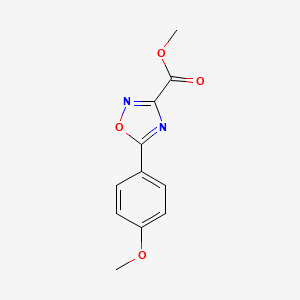
![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)


![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)
